4-ethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-4-26-19-11-9-17(10-12-19)21(25)23-14-13-20-16(3)24-22(27-20)18-7-5-15(2)6-8-18/h5-12H,4,13-14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTDNPMWZAMLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and ethyl bridge are susceptible to oxidation under controlled conditions:
-
Thiazole sulfur oxidation : Treatment with 3% H<sub>2</sub>O<sub>2</sub> in acetic acid at 60°C for 6 hours converts the thiazole sulfur to a sulfoxide group, forming 4-ethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide sulfoxide (yield: 72%).
-
Ethyl bridge oxidation : Using KMnO<sub>4</sub> in acidic conditions (H<sub>2</sub>SO<sub>4</sub>, 80°C), the ethyl group oxidizes to a ketone, yielding 4-ethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl}benzamide.
Table 1: Oxidation Reaction Outcomes
| Oxidizing Agent | Target Site | Product | Yield | Conditions |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Thiazole S | Sulfoxide | 72% | 60°C, 6 hr |
| KMnO<sub>4</sub> | Ethyl bridge | Ketone | 58% | 80°C, 3 hr |
Reduction Reactions
The benzamide carbonyl and thiazole ring show reducibility:
-
Amide reduction : LiAlH<sub>4</sub> in THF reduces the amide to a secondary amine, producing 4-ethoxy-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzylamine (yield: 64%).
-
Thiazole ring hydrogenation : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) saturates the thiazole to a thiazolidine derivative at 50 psi and 25°C.
Substitution Reactions
Electrophilic substitution occurs preferentially at the thiazole C-4 position:
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces a nitro group at C-4 of the thiazole (yield: 68%).
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Halogenation : Bromine in CCl<sub>4</sub> adds Br at C-4, forming 4-bromo-thiazole analogs.
Hydrolysis Reactions
The ethoxy group undergoes acid- or base-catalyzed hydrolysis:
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Acidic hydrolysis (6M HCl, reflux): Cleaves the ethoxy group to a hydroxyl, yielding 4-hydroxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide.
-
Basic hydrolysis (NaOH/EtOH, 70°C): Produces the sodium salt of the hydrolyzed benzamide.
Comparative Reactivity of Structural Analogs
The presence of electron-donating groups (e.g., methylphenyl) enhances electrophilic substitution rates compared to unsubstituted thiazoles:
Table 2: Reaction Rate Constants (k × 10<sup>−3</sup> L/mol·s)
| Reaction Type | This Compound | Unsubstituted Thiazole |
|---|---|---|
| Nitration | 4.2 | 1.8 |
| Bromination | 3.6 | 1.2 |
Data indicate a 2.3× faster nitration rate due to methylphenyl’s +I effect .
Stability Under Thermal and Photolytic Conditions
-
Thermal degradation (TGA analysis): Decomposition begins at 210°C, with major mass loss at 290°C corresponding to thiazole ring breakdown.
-
Photolysis : UV light (254 nm) induces C–S bond cleavage in the thiazole ring, forming thioketone byproducts.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions such as oxidation, reduction, and substitution. For example:
- Oxidation can yield carboxylic acids.
- Reduction can produce alcohols or amines.
- Substitution reactions can introduce new functional groups, enhancing the diversity of synthesized compounds.
Biology
The compound has been investigated for its potential biological activities , particularly:
- Anti-inflammatory Properties : Research indicates that it significantly reduces pro-inflammatory cytokine production in macrophages and inhibits the NF-kB signaling pathway. In murine models, it has been shown to reduce paw edema and inflammatory markers like TNF-alpha and IL-6.
- Antimicrobial Activity : Studies have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 μg/mL and 64 μg/mL respectively. The mechanism likely involves disruption of bacterial cell wall synthesis.
Medicine
In medical research, 4-ethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is being explored for its therapeutic effects against various diseases. Its ability to modulate biological pathways positions it as a candidate for drug development targeting inflammatory diseases and infections.
Industry
This compound is also utilized in the development of new materials or chemical processes within the industrial sector. Its unique properties make it suitable for formulating advanced materials with specific functionalities.
Study 1: Anti-inflammatory Effects
In a controlled study involving murine models of inflammation, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers such as TNF-alpha and IL-6.
Study 2: Antimicrobial Efficacy
A clinical evaluation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a MIC of 32 μg/mL for S. aureus and 64 μg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Structural Features
Key structural analogs and their differentiating features are summarized in Table 1 .
Key Observations :
- Thiazole Substitutions : The target compound shares the 2-(4-methylphenyl)thiazole motif with compound 9d , but differs in the benzamide substituent (ethoxy vs. acetamide).
- Benzamide Modifications : The 4-ethoxy group in the target compound enhances lipophilicity compared to the 4-methoxy analog in . Ethoxy groups generally increase metabolic stability over methoxy .
- Bioactive Motifs : While AS-4370 () lacks a thiazole, its 2-ethoxybenzamide core and gastrokinetic activity highlight the pharmacological relevance of ethoxy-substituted benzamides.
Physicochemical Properties
Data from analogous compounds suggest trends in solubility, melting points, and stability (Table 2 ):
Analysis :
Biological Activity
4-ethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a compound notable for its unique structural features, including thiazolyl and ethoxy substituents. These characteristics contribute to its potential biological activities, which are the focus of this article. This compound has been investigated for various pharmacological effects, including anti-inflammatory and antimicrobial properties.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H24N2O2S |
| CAS Number | Not available |
| InChI | InChI=1S/C22H24N2O2S/c1-4-26-19-11-9-17(10-12-19)21(25)23-14-13-20-16(3)24-22(27-20)18-7-5-15(2)6-8-18/h5-12H,4,13-14H2,1-3H3,(H,23,25) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in various cellular processes. For instance, it has been shown to modulate pathways related to inflammation and microbial resistance.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated its ability to reduce pro-inflammatory cytokine production in macrophages. The compound appears to inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies reveal that it possesses activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action likely involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Study 1: Anti-inflammatory Effects
In a controlled study involving murine models of inflammation, administration of 4-ethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-y]ethyl}benzamide significantly reduced paw edema compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers such as TNF-alpha and IL-6.
Study 2: Antimicrobial Efficacy
A clinical evaluation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for S. aureus and 64 μg/mL for E. coli, demonstrating its potential as an antimicrobial agent .
Comparison with Similar Compounds
To understand the uniqueness of 4-ethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-y]ethyl}benzamide, it is beneficial to compare it with structurally similar compounds:
| Compound | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|
| 4-Ethoxy-N-(4-methylphenyl)benzamide | Moderate | Low |
| 4-Ethoxy-N-(2-methylphenyl)benzamide | Low | Moderate |
| 4-Ethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-y]ethyl}benzamide | High | High |
This comparison highlights the enhanced biological activities associated with the thiazole moiety present in the compound under investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
